Farinosone C

Description

Contextualization within Natural Product Discovery and Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. ontosight.ai Fungi, in particular, are recognized for their capacity to synthesize a diverse array of secondary metabolites, many of which possess significant potential for medicinal and agricultural applications. researchgate.netthieme-connect.com The exploration of these fungal metabolites continues to be a vital area of research, leading to the discovery of novel chemical scaffolds with a wide range of biological activities, including antimicrobial, antitumor, and neurotrophic properties. ontosight.ainih.govmdpi.com

Within this framework, the study of compounds derived from entomopathogenic fungi—fungi that infect insects—has gained considerable attention. mdpi.comnih.gov These organisms produce a variety of secondary metabolites, some of which are believed to play a role in their interactions with hosts. researchgate.net Farinosone C is a notable example of a metabolite identified from this unique biological niche, representing an intriguing subject for natural product chemistry and the search for new bioactive leads. ontosight.aimdpi.com Research into such compounds is driven by the potential to uncover novel molecular structures and mechanisms of action that can inspire the development of new therapeutic agents. ontosight.ainih.gov

Fungal Origin and Isolation Context

This compound is a natural product produced by the entomopathogenic fungus Paecilomyces farinosus, a common saprobic filamentous fungus found in diverse habitats like soil and forests. nih.govacs.orgnih.gov This species, which has also been known as Isaria farinosa, is recognized for its role as a biological control agent and as a prolific source of secondary metabolites. thieme-connect.commdpi.com

The isolation of this compound was reported from the mycelial extract of the Paecilomyces farinosus strain RCEF 0101. mdpi.comacs.orgnih.gov It was discovered during a bioassay-guided fractionation aimed at identifying neurotrophic compounds. innovareacademics.in this compound was isolated alongside two other related yellow pigments, Farinosone A and Farinosone B. acs.orgnih.govnih.gov The structures of these compounds were determined through extensive spectroscopic analysis, particularly using NMR experiments. acs.orgnih.gov

| Isolation Details of this compound | |

| Producing Organism | Paecilomyces farinosus (also Isaria farinosa) |

| Strain | RCEF 0101 |

| Source Material | Mycelial Extract |

| Co-isolated Compounds | Farinosone A, Farinosone B |

Structural Class and Biosynthetic Relationship to Related Alkaloids

This compound is classified as a pyridone alkaloid. thieme-connect.comnih.gov Structurally, it is considered a metabolite derived from an early step in the biosynthetic pathway of more complex pyridone alkaloids. mdpi.comacs.orgnih.govnih.govcapes.gov.br The 4-hydroxy-2-pyridone core is a common feature in a family of fungal metabolites known for their diverse biological activities. innovareacademics.inpsu.edu

The biosynthesis of these pyridone alkaloids, including the related Farinosones A and B and the militarinones, is thought to proceed through the oxidative ring expansion of tetramic acid precursors. thieme-connect.cominnovareacademics.inpsu.edu this compound represents an initial condensation product in this proposed pathway. thieme-connect.com Its chemical structure is closely related to other alkaloids isolated from Paecilomyces and Beauveria species, such as the militarinones and tenellin. nih.govinnovareacademics.in This biosynthetic connection highlights a common strategy employed by these fungi to generate structural diversity. beilstein-journals.org The total synthesis of this compound has been accomplished, which also helped to confirm its absolute configuration. nih.gov

| Structural and Biosynthetic Profile of this compound | |

| Structural Class | Pyridone Alkaloid |

| Key Structural Moiety | 4-hydroxy-2-pyridone |

| Proposed Precursor | Tetramic Acid |

| Proposed Biosynthetic Step | Considered an early-step metabolite in pyridone alkaloid biosynthesis |

| Related Alkaloids | Farinosone A, Farinosone B, Militarinones, Tenellin, Pretenellin |

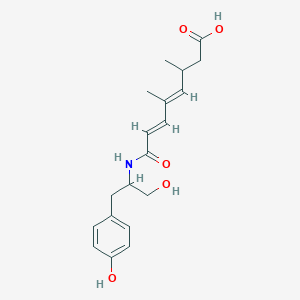

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO5 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(4E,6E)-8-[[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]amino]-3,5-dimethyl-8-oxoocta-4,6-dienoic acid |

InChI |

InChI=1S/C19H25NO5/c1-13(9-14(2)10-19(24)25)3-8-18(23)20-16(12-21)11-15-4-6-17(22)7-5-15/h3-9,14,16,21-22H,10-12H2,1-2H3,(H,20,23)(H,24,25)/b8-3+,13-9+ |

InChI Key |

PWIPPVISROQJBU-FLUXNIISSA-N |

Isomeric SMILES |

CC(CC(=O)O)/C=C(\C)/C=C/C(=O)NC(CC1=CC=C(C=C1)O)CO |

Canonical SMILES |

CC(CC(=O)O)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)CO |

Synonyms |

farinosone C |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Elucidation of Biosynthetic Route Hypotheses

Several hypotheses have been proposed to explain the biosynthetic route of Farinosone C. It is suggested to be a metabolite derived from an early step in the biosynthesis of pyridone alkaloids. mdpi.comscirp.org The structural relationship between farinosones and other pyridone alkaloids like tenellins suggests a shared biosynthetic origin. beilstein-journals.orgasm.org The proposed pathway begins with an acetate (B1210297) moiety that undergoes several extensions by a highly reducing polyketide synthase (HR-PKS). beilstein-journals.org This is followed by programmed C-methylations and reduction cycles. beilstein-journals.org The resulting polyketide chain is then thought to combine with a tyrosine moiety, which is bound to a non-ribosomal peptide synthetase (NRPS), to form a tetramic acid derivative. beilstein-journals.org Subsequent enzymatic modifications, such as oxygenation and tautomerization or oxidative ring expansion, are believed to yield the various farinosone and militarinone structures. beilstein-journals.orgresearchgate.net this compound itself is considered to be either a shunt metabolite or a relevant intermediate in the biosynthesis of its congeners. acs.org

Role of Polyketide Synthase–Non-Ribosomal Peptide Synthetase (PKS–NRPS) Pathways

The biosynthesis of this compound and related pyridone alkaloids is heavily reliant on a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway. mdpi.comasm.orgnih.gov These large, multifunctional enzymes are responsible for the assembly of the core structure of these natural products. nih.gov The PKS portion of the enzyme is responsible for the iterative condensation of small carboxylic acid units, typically acetate, to build the polyketide chain. beilstein-journals.org The NRPS module then incorporates an amino acid, in this case, tyrosine, into the growing molecule. beilstein-journals.orgnih.gov The termination of the biosynthetic process often involves a thioesterase (TE) or a thioester reductase (TR) domain, which releases the final product from the enzyme complex. nih.gov The conserved nature of PKS-NRPS gene clusters across different fungal species highlights their fundamental role in the production of a diverse array of pyridone alkaloids. asm.org

Key Enzymatic Steps and Proposed Intermediates

The biosynthesis of this compound involves a series of key enzymatic steps and the formation of several proposed intermediates. The process is initiated by the PKS-NRPS machinery. asm.orgnih.gov

Key Proposed Enzymatic Steps:

| Step | Enzyme/Domain | Function |

| 1. Polyketide Chain Assembly | Polyketide Synthase (PKS) | Iteratively condenses acetate units to form a β-ketoheptaketide chain. beilstein-journals.orgbeilstein-journals.org |

| 2. Amino Acid Incorporation | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates a tyrosine moiety. beilstein-journals.orgnih.gov |

| 3. Tetramic Acid Formation | Condensation Domain (C-domain) | Catalyzes the condensation of the polyketide chain and the tyrosine moiety to form a tetramic acid intermediate. beilstein-journals.org |

| 4. Oxidative Modification | Cytochrome P450 Monooxygenase | Proposed to catalyze oxygenation at the C-2' position of the initial tetramic acid derivative. beilstein-journals.org |

| 5. Tautomerization/Ring Expansion | Unknown | Tautomerization is hypothesized to lead to compounds like Farinosone D, while oxidative ring expansion could produce other pyridone alkaloids. beilstein-journals.org |

The initial product is believed to be a tetramic acid derivative, which then undergoes further modifications. beilstein-journals.org Oxygenation at the C-2' position, likely catalyzed by a cytochrome P450 enzyme, is a crucial step. beilstein-journals.org Following this, either tautomerization or an oxidative ring expansion occurs, leading to the diverse structures observed in the farinosone and militarinone families. beilstein-journals.org

Comparative Biosynthesis with Related Natural Products (e.g., Tenellins, Militarinones)

The biosynthesis of this compound is closely related to that of other well-known fungal metabolites like tenellins and militarinones. innovareacademics.inasm.org These compounds share a common 4-hydroxy-2-pyridone core structure and are all synthesized via PKS-NRPS pathways. innovareacademics.inasm.org The structural variations among these natural products, such as differences in the length and methylation patterns of their side chains, are attributed to the specific programming of the PKS and NRPS enzymes in the respective producing fungi. asm.org

Chemical Synthesis and Stereochemical Elucidation

Total Synthesis Strategies and Methodological Advancements

The synthesis of Farinosone C has been accomplished through various strategies, highlighting advancements in synthetic methodology. A notable approach involved a convergent synthesis, which is characterized by the separate synthesis of molecular fragments that are later joined. This strategy allows for a modular and flexible approach to the target molecule. acs.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. journalspress.comslideshare.netbhavanscollegedakor.org For this compound, a key retrosynthetic disconnection is the amide bond, which simplifies the molecule into two main fragments: a polyketide-derived carboxylic acid and a tyrosinol derivative. This approach allows for the independent and controlled synthesis of each fragment before their eventual coupling. Further disconnection of the polyketide fragment often targets the carbon-carbon bonds of the aliphatic chain and the conjugated diene system.

Stereoselective Construction Approaches (e.g., Enolate Alkylation)

A significant challenge in the synthesis of this compound is the control of its stereocenters. Stereoselective methods are therefore crucial. One effective method for establishing the stereochemistry of the polyketide fragment is through stereoselective enolate alkylation. For instance, the use of chiral auxiliaries, such as Evans oxazolidinones, can direct the alkylation of an enolate to produce the desired stereoisomer with high diastereoselectivity. scribd.com This method has been successfully employed to set the stereocenter at the C3 position of the polyketide chain.

Modular Assembly of Molecular Fragments

The modular assembly of this compound involves the synthesis of key fragments that are then coupled together. This approach offers flexibility, as different analogs can be prepared by varying the individual fragments. The primary fragments are the polyketide chain and the tyrosinol moiety. The polyketide fragment is typically synthesized through a series of stereoselective reactions, while the tyrosinol fragment can be derived from the chiral pool, using readily available amino acids like L-tyrosine to ensure the correct stereochemistry at the C1' position. scribd.com The final coupling of these fragments is usually achieved through standard peptide coupling reactions. acs.org

Synthesis of Stereoisomers and Absolute Configuration Assignment Methods

To definitively determine the absolute configuration of the naturally occurring this compound, all four possible stereoisomers were synthesized. acs.orgnih.govacs.org This was achieved by systematically combining the different stereoisomers of the polyketide and tyrosinol fragments. acs.org

The assignment of the absolute configuration was accomplished by comparing the synthetic stereoisomers with the natural product. acs.orgnih.govacs.org Since the underivatized stereoisomers of this compound were difficult to separate by chiral high-performance liquid chromatography (HPLC), they were converted to their corresponding methyl esters. acs.org This derivatization allowed for successful separation by chiral HPLC, and by comparing the retention times and optical rotations of the synthetic derivatives with the derivatized natural sample, the absolute configuration of natural this compound was determined to be (1′S,3R). acs.org

| Stereoisomer | Polyketide Precursor | Tyrosinol Precursor | Resulting Configuration |

| 12a | (3R)-acid (10) | L-tyrosinol | (1′S,3R) |

| 12b | (3S)-acid (ent-10) | D-tyrosinol | (1′R,3S) |

| 12c | (3S)-acid (ent-10) | L-tyrosinol | (1′S,3S) |

| 12d | (3R)-acid (10) | D-tyrosinol | (1′R,3R) |

This table is based on the synthesis of all four possible stereoisomers of this compound as described in the literature. acs.org

Function-Oriented Synthesis and Structural Simplification Methodologies

Function-oriented synthesis aims to create structurally simpler analogs of a natural product that retain or even improve upon its biological activity. nih.govacs.org This approach is driven by the need for compounds that are easier and more economical to synthesize. nih.govacs.org For this compound, this has involved identifying the key structural features responsible for its neuritogenic activity and designing simplified molecules that incorporate these features. nih.gov

Structure Activity Relationship Sar Investigations

Design and Synthesis of Farinosone C Analogues and Derivatives

The natural product this compound, while effective, possesses a structurally complex and synthetically demanding side chain. nih.gov This complexity prompted research focused on structural simplification to create analogues that are easier to synthesize while retaining or even enhancing biological activity. nih.govacs.orgnih.gov The initial total synthesis of this compound and its stereoisomers was a crucial first step, confirming its absolute and relative configuration and providing a basis for analogue design. acs.orgnih.gov

A primary strategy involved reducing the complexity of the parent molecule to identify the core pharmacophore. acs.org An early, limited SAR study revealed that a much simpler compound, L-tyrosinol-propionamide, could also induce neuronal differentiation, although at higher concentrations than this compound. nih.govresearchgate.net This finding served as a key starting point for a more detailed investigation. Researchers then aimed to synthesize structurally optimized derivatives that could lead to a more precise definition of the pharmacophore and potentially more potent compounds. nih.govresearchgate.net The design process focused on systematically altering three main regions of the this compound molecule: the phenolic and primary hydroxyl groups, the amide moiety, and the long, unsaturated alkyl chain. nih.gov

Identification of Critical Structural Motifs for Biological Activity

Through the synthesis and biological evaluation of a collection of analogues, specific structural components of this compound were identified as critical for inducing neurite outgrowth in PC12 rat pheochromocytoma cells. nih.govnih.gov

The synthetically challenging branched and unsaturated side chain of this compound was a major focus for modification. nih.gov Investigations revealed that this complex chain could be replaced by a simpler, unbranched, and fully saturated alkyl chain without loss of activity. nih.govresearchgate.net In fact, this simplification led to one of the most potent compounds identified. nih.gov

The length of this alkyl chain proved to be a critical factor. nih.govresearchgate.net A comparison between analogues differing only in chain length demonstrated this importance; for example, an analogue with a C7 alkyl chain was identified as highly potent, whereas a similar compound with a C14 chain was inactive. nih.govresearchgate.net This highlights a specific spatial requirement for optimal interaction with the biological target. Modifications that introduced bulky groups, such as a triazole-adamantyl derivative, resulted in a complete loss of activity. nih.gov

Table 1: Effect of Alkyl Chain Modification on Neuritogenic Activity

Comparison of this compound analogues with modified side chains and their observed biological activity in PC12 cell assays.

| Compound | Alkyl Chain Modification | Relative Neuritogenic Activity |

|---|---|---|

| This compound (Parent) | Natural branched, unsaturated chain | Active |

| Analogue 24 (Triol amide) | Unbranched, saturated C7 alkyl chain with terminal alcohol | More potent than this compound |

| Analogue 33 (Triol amide) | Unbranched, saturated C14 alkyl chain with terminal alcohol | Inactive |

| Analogue 20 | Bulky triazole-adamantyl group | Inactive |

| Analogue 22 | Long chain with apolar amide terminus | Inactive |

| Analogue 23 | Long chain with terminal acid | Active |

The hydroxyl groups on the L-tyrosinol core of this compound were found to play distinct but crucial roles in its biological activity. nih.gov The phenolic hydroxyl group was determined to be essential and allowed for no alterations. nih.gov Modifications such as methylation led to a complete loss of bioactivity, indicating its critical involvement in target binding, possibly as a hydrogen bond donor. nih.gov

The primary hydroxyl group, however, tolerated some changes. nih.gov While methylation and esterification of this group also resulted in inactive compounds, its oxidation to a carboxylic acid or a methyl ester produced analogues that remained biologically active. nih.gov Further investigation into the stereochemistry revealed that the (S)-configuration of the hydroxymethylene side chain is mandatory for neuritogenic activity; the D-tyrosinol-propionamide analogue was inactive. nih.gov

Table 2: Effect of Hydroxyl Group Modification on Neuritogenic Activity

Activity of this compound analogues with modifications to the phenolic and primary hydroxyl groups.

| Compound | Modification | Relative Neuritogenic Activity |

|---|---|---|

| Analogue (Methylated Phenol) | Phenolic -OH converted to -OCH3 | Inactive |

| Analogue 8 | Primary -OH converted to -OCH3 | Inactive |

| Analogue 9 | Primary -OH esterified | Inactive |

| Analogue 11 | Primary -OH oxidized to -COOH | Active |

| Analogue 12 | Primary -OH converted to -COOCH3 | Active |

| Analogue 13 (D-tyrosinol) | (R)-configuration at stereocenter | Inactive |

The amide linkage in this compound was also shown to be indispensable for its activity. nih.govresearchgate.net Replacing the amide with a secondary amine resulted in an inactive compound. nih.govresearchgate.net Modifications to the amide's acyl group were generally not well-tolerated; bulky substituents like isobutyramide (B147143) and pivalamide (B147659) led to inactivity, although a planar aromatic substituent was permitted. nih.govresearchgate.net

Furthermore, SAR studies revealed that a polar group at the terminus of the long alkyl chain is a requirement for activity. nih.gov An analogue with an apolar amide at the end of the chain showed no activity. nih.govresearchgate.net In contrast, compounds featuring a terminal carboxylic acid or a terminal alcohol on the saturated alkyl chain demonstrated good activity, with the terminal alcohol analogue proving to be even more potent than the parent this compound. nih.gov

Pharmacophore Elucidation Studies

The culmination of these extensive SAR investigations allowed for a more refined definition of the this compound pharmacophore—the minimum structural features required for biological activity. nih.govacs.orgnih.gov The studies confirmed that the L-tyrosinol-amide portion of the molecule is the essential pharmacophore responsible for its neuritotrophic effects. acs.orgnih.gov

The key elements of the pharmacophore can be summarized as:

An unaltered phenolic hydroxyl group.

An (S)-configured primary hydroxyl group or a group that can be derived from it, like a carboxylic acid.

An essential amide linkage.

An alkyl chain of optimal length (around C7) that is appended to the amide and terminates with a polar group (e.g., hydroxyl or carboxylic acid). nih.gov

This refined understanding of the pharmacophore is crucial for designing future compounds with improved properties. nih.govresearchgate.net

Computational Chemistry Approaches in SAR Analysis

To supplement the experimental SAR data and gain insight into the potential mechanism of action, computational chemistry methods were employed. nih.govnih.gov A computational similarity ensemble approach was utilized to compare the this compound analogues to known bioactive compounds. nih.govnih.gov This analysis suggested a possible link to the endocannabinoid system as a target pathway. nih.gov The computational studies helped to rationalize the observed SAR and guided further biological investigations, which led to the discovery that some of the potent analogues act as endocannabinoid transport inhibitors. nih.gov This demonstrates the power of combining synthetic chemistry and biological testing with computational analysis to not only define a pharmacophore but also to propose and verify a mechanism of action for a novel class of compounds. nih.gov

Molecular and Cellular Mechanism of Action Studies

Endocannabinoid System Modulation

Investigations into the mechanism of action of Farinosone C have revealed its interaction with the endocannabinoid system (ECS), a key neuromodulatory system involved in synaptic plasticity and neuronal signaling. nih.govnih.gov

A proposed mechanism for the neuritogenic activity of this compound and its analogs is the inhibition of endocannabinoid membrane transport (EMT). researchgate.netnih.gov The ECS is partly regulated by the cellular uptake of endocannabinoids like anandamide (B1667382) (AEA), which terminates their signaling. rsc.orgmdpi.com By inhibiting this transport, the local concentration of endocannabinoids can be increased, leading to enhanced activation of cannabinoid receptors. researchgate.net

Studies have shown that several analogs of this compound inhibit the cellular uptake of AEA. researchgate.net For example, the analog BSL34 was identified as a potent inhibitor of EMT. researchgate.netrsc.org Other bioactive analogs also demonstrated inhibition of AEA uptake, although to a lesser extent (20-25% inhibition at 10 µM). researchgate.net This suggests that the modulation of endocannabinoid transport could be a primary mechanism behind the observed neuritogenic effects. researchgate.net

The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system, and its activation is known to influence neuronal differentiation and plasticity. mdpi.com Computational and experimental studies suggest that this compound analogs interact with CB1 receptors. researchgate.net

Competitive binding assays, using radiolabeled ligands like [³H]-CP55940, have been employed to determine the binding affinity of these compounds to CB1 receptors. Some amine-containing and zwitterionic analogs of this compound have shown direct, albeit weaker, binding affinity for the CB1 receptor, with Ki values in the nanomolar range (e.g., 530 nM and 810 nM).

The activation of CB1 receptors can trigger downstream signaling pathways, such as the Rap1/B-Raf/ERK pathway, which are known to promote neuronal differentiation. researchgate.net While direct binding to CB1 receptors is one possibility, the inhibition of EMT by this compound analogs can also lead to indirect activation of these receptors by increasing the local concentration of endogenous cannabinoids like AEA. researchgate.net However, the precise interplay between direct receptor binding and EMT inhibition in mediating the neuritogenic effects of this compound is still an area of active investigation, with some evidence suggesting that EMT modulation may be the predominant mechanism. researchgate.net

Endogenous Anandamide (AEA) Level Modulation

This compound and its analogs have been found to influence the levels of endogenous anandamide (AEA), a key endocannabinoid neurotransmitter. researchgate.net This modulation is primarily achieved through the inhibition of endocannabinoid membrane transport (EMT), which leads to an increase in the extracellular concentration of AEA. researchgate.net

Studies on simplified analogs of this compound, which were designed to reduce structural complexity while retaining biological activity, have provided significant insights into this mechanism. researchgate.netnih.gov Several of these analogs demonstrated the ability to induce neurite outgrowth in PC12 cells. researchgate.netnih.gov Investigations into their mode of action pointed towards the involvement of the endocannabinoid system. researchgate.netnih.gov

Specifically, certain analogs of this compound were identified as potent inhibitors of endocannabinoid transport. researchgate.net For instance, analog BSL34 exhibited a 20–25% inhibition of AEA uptake at a concentration of 10 µM, which correlated with its neuritogenic effects. While there was some moderate inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, the principal mechanism for the increased AEA levels and subsequent neurite outgrowth is attributed to the inhibition of EMT. researchgate.net This suggests that by blocking the reuptake of AEA into cells, this compound and its analogs effectively increase the availability of AEA to act on its receptors. researchgate.net

Associated Signaling Pathways and Molecular Targets

The biological effects of this compound, particularly its neuritogenic properties, are linked to the activation of specific signaling pathways and interaction with various molecular targets. researchgate.net

Rap1/B-Raf/ERK Signaling Pathway Involvement

The neuritogenic activity of this compound and its analogs is connected to the activation of the Rap1/B-Raf/ERK signaling pathway. researchgate.net This pathway is a crucial downstream effector of cannabinoid receptor 1 (CB1) activation. The increased levels of endogenous AEA, resulting from the inhibition of its reuptake, lead to the activation of CB1 receptors. This, in turn, triggers a signaling cascade involving Rap1, B-Raf, and ERK, which ultimately promotes neuronal differentiation and neurite outgrowth. researchgate.net The attenuation of this pathway has been shown to inhibit neuronal progenitor cell differentiation, highlighting its importance in the effects observed with this compound analogs. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that act as ligand-activated transcription factors, playing a role in various cellular processes, including lipid metabolism and inflammation. smw.chmedicaljournals.seoncotarget.com There are three main isotypes: PPARα, PPARβ/δ, and PPARγ. smw.ch These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA elements called peroxisome proliferator response elements (PPREs) to regulate gene transcription. smw.choncotarget.com While direct studies linking this compound to PPAR activation are limited, the structural similarity of endocannabinoids like AEA to endogenous PPAR ligands suggests a potential for indirect modulation. nih.gov For instance, certain eicosanoids, which are structurally related to endocannabinoids, are known to be potent activators of PPARs. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in pain perception and body temperature regulation. wikipedia.orgxiahepublishing.com It is activated by a variety of stimuli, including heat, protons, and certain endogenous lipids like anandamide. xiahepublishing.comnih.gov Given that this compound modulates AEA levels, it indirectly influences TRPV1 activity. mdpi.com The interaction between the endocannabinoid system and TRPV1 channels is complex, with evidence of cross-sensitization, where the activation of one can influence the sensitivity of the other. nih.gov However, direct binding or modulation of TRPV1 by this compound itself has not been extensively documented.

Computational Molecular Target Identification and Validation

Computational methods have been instrumental in elucidating the potential molecular targets of this compound and its derivatives, guiding further experimental validation. nih.govresearchgate.netacs.org

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful computational tools that have been utilized to investigate the biological potential of this compound and its analogs. These studies aim to predict the binding orientation of a molecule to a target protein and identify the essential structural features responsible for its biological activity.

Pharmacophore modeling for this compound has been crucial in understanding its structure-activity relationships (SAR). For its neuritogenic activity, studies have identified the L-tyrosinol-amide portion of the molecule as the key pharmacophore. acs.org This was determined by synthesizing and testing various derivatives, which allowed for the generation of preliminary SAR concerning neurite outgrowth in PC-12 cells. acs.org Furthermore, molecular docking and pharmacophore modeling have been employed to validate the role of this compound and its analogs in the inhibition of the epithelial-mesenchymal transition (EMT).

Computational approaches have also been used to explore other potential targets. A similarity ensemble approach suggested that the endocannabinoid system might be a target for this compound analogs, leading to the discovery of new endocannabinoid transport inhibitors. researchgate.netnih.gov In other research, in silico binding studies using AutoDock were conducted to predict the binding energy and inhibition constants of this compound against the main protease (Mpro) of SARS-CoV-2. nih.gov

Virtual Screening and Binding Affinity Predictions (e.g., p300 interaction)

Virtual screening has emerged as a critical technique for identifying potential inhibitors for therapeutic targets from large compound libraries. This compound was identified as a promising lead compound through a virtual drug screening of the Northern African Natural Products Database (NANPDB) against the transcriptional coactivator p300. mdpi.comresearchgate.net The p300 protein is a histone acetyltransferase involved in various cellular processes, and its interaction with hypoxia-inducible factor-1α (HIF-1α) is crucial for cancer progression. mdpi.comnih.gov

In this screening, this compound was found to be a potential lead compound capable of blocking the p300-HIF-1α interaction. mdpi.com The study reported a docking score of -7.818 kcal/mol for this compound with the p300 active site, indicating a strong and stable interaction. mdpi.comresearchgate.net

Further analysis of the predicted binding mode revealed specific molecular interactions. This compound, a polyketide isolated from the fungus Gymnascella dankaliensis, was observed to form four hydrogen bonds with the active site residues of the p300 protein. mdpi.com This strong binding affinity suggests that this compound could potentially inhibit the binding of p300 with HIF-1α, thereby interfering with hypoxia-driven pathways that promote tumor growth. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like Farinosone C. hmdb.ca The process involves analyzing the NMR spectra from one-dimensional (1D) and two-dimensional (2D) experiments to piece together the carbon skeleton and the placement of protons. rsc.orgmdpi.com

The structure of this compound was established as 3-acetyl-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one through extensive NMR experiments. nih.gov

1D NMR Techniques (¹H and ¹³C NMR): One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei. hmdb.cand.edu

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. beilstein-journals.org The chemical shifts provide clues about the type of carbon (alkane, alkene, aromatic, carbonyl) and the functional groups attached to them. hmdb.ca

2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms that are not directly apparent from 1D spectra. mdpi.comijnrd.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached.

The specific ¹H and ¹³C NMR data for this compound, as determined in deuterated acetone (B3395972) (acetone-d₆), are detailed below.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 162.0 | - |

| 3 | 113.6 | - |

| 4 | 177.1 | - |

| 5 | 113.9 | - |

| 6 | 137.9 | 8.09 (s) |

| 1' | 126.6 | - |

| 2', 6' | 132.0 | 7.46 (d, 8.7) |

| 3', 5' | 116.1 | 6.92 (d, 8.7) |

| 4' | 159.2 | - |

| 7 | 198.5 | - |

| 8 | 31.4 | 2.62 (s) |

Data sourced from Cheng et al., 2004.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Applications

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a vital analytical tool for the precise determination of a compound's molecular formula. researchgate.netmdpi.comuobabylon.edu.iq This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of an unambiguous elemental composition. beilstein-journals.org

For this compound, HR-ESIMS analysis established the molecular formula as C₁₃H₁₁NO₄. This formula indicates the presence of nine degrees of unsaturation, which is consistent with the proposed structure containing two rings, a ketone, and multiple double bonds. This information complements the NMR data by providing a crucial constraint for the structural elucidation process.

Other Spectroscopic Methods in Structural Research (e.g., IR, UV-Vis)

In addition to NMR and mass spectrometry, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of a molecule. elte.hu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mdpi.compg.edu.plupertis.ac.id The absorption frequencies are characteristic of specific chemical bonds and functional groups. uobabylon.edu.iquomustansiriyah.edu.iq The IR spectrum of this compound displays key absorption bands that confirm the presence of its main functional groups:

Hydroxyl (-OH) groups: A broad absorption band indicates O-H stretching.

Amide/Lactam N-H: An absorption corresponding to N-H stretching is expected.

Carbonyl (C=O) groups: Strong absorption bands are observed for the ketone and the pyridone carbonyl groups.

Aromatic C=C bonds: Absorptions corresponding to the carbon-carbon double bonds within the phenyl and pyridone rings are present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. ijnrd.orgbspublications.netelte.hu The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. uomustansiriyah.edu.iq The UV spectrum for this compound, measured in methanol, showed absorption maxima (λ_max) at 226, 280, and 350 nm. These absorptions are characteristic of the conjugated π-electron system formed by the p-hydroxyphenyl ring and the substituted pyridone core.

Q & A

Q. What structural features of Farinosone C are critical for its neuritogenic activity in PC12 cells?

this compound (compound 3 ) and its analogs were structurally simplified to identify key pharmacophores. The alkyl chain length and unsaturation are critical: analogs with C14 alkyl chains (e.g., 24 ) showed higher neuritogenic activity than shorter chains (e.g., 33 with C7). Secondary amine groups induced cytotoxicity at ≥10 µM, while zwitterionic analogs (e.g., BSL34) retained activity without toxicity. Polar head groups and stereochemistry also influence binding to cannabinoid receptors .

Q. What experimental models are used to assess this compound’s neuritogenic effects?

The rat pheochromocytoma PC12 cell line is the primary model. Neurite outgrowth is quantified after 48-hour incubation with this compound analogs (5–50 µM), using nerve growth factor (NGF, 20 ng/mL) as a positive control. Activity is measured via microscopy and statistical validation (unpaired t-test, 95% CI, n=3). DMSO (0.1%) serves as a solvent control to rule out vehicle effects .

Q. How is the cytotoxicity of this compound analogs evaluated?

Cytotoxicity is assessed via MTT assays in PC12 cells. Compounds with secondary amines (e.g., 28–31 ) showed toxicity at 10–50 µM, necessitating dose optimization. Non-toxic zwitterionic analogs (e.g., 25, 32–35 ) were prioritized for further studies. Data normalization to solvent controls ensures specificity in neuritogenic activity .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

Contradictions arise from differential CB receptor binding and endocannabinoid membrane transport (EMT) inhibition. For example, BSL34 (zwitterionic) selectively binds CB1 (Ki = 810 nM) but shows EMT inhibition, while amine-containing analogs (e.g., 29 ) exhibit weaker CB1 affinity (Ki = 530 nM). Computational similarity ensemble approaches and competitive binding assays (e.g., [³H]-CP55940 displacement) clarify target engagement .

Q. How does modulation of the endocannabinoid system explain this compound’s neuritogenic effects?

this compound and analogs (e.g., 10, 11, 17, 21, 23, 24 ) inhibit EMT, increasing endogenous anandamide (AEA) levels. BSL34 shows 20–25% AEA uptake inhibition at 10 µM, correlating with neurite outgrowth. CB1 activation triggers Rap1/B-Raf/ERK signaling, promoting neuronal differentiation. However, FAAH inhibition is moderate, suggesting EMT modulation is the primary mechanism .

Q. What experimental strategies optimize this compound’s bioactivity while reducing synthetic complexity?

Function-oriented synthesis truncates non-essential moieties. For example, replacing the pyridone core with simpler zwitterions (e.g., 25 ) retained activity. Alkyl chain optimization (C14 vs. C7) improved potency, as seen in compound 24 (EC₅₀ = 5 µM). Parallel synthesis and high-throughput screening identified non-toxic analogs, balancing step economy and bioactivity .

Q. How do researchers address variability in neuritogenic responses across this compound analogs?

Variability is addressed via dose-response profiling and mechanistic redundancy checks. For example, inactive analogs (e.g., 33 ) are tested for off-target effects using radioligand binding assays (CB1/CB2, TRPV1). Synergistic studies with NGF or retinoic acid further validate specificity. Data are normalized to cell viability metrics to exclude cytotoxicity confounders .

Methodological Considerations

Q. What statistical rigor is applied in neuritogenesis assays?

Data are reported as mean ± SEM (n=3), with significance thresholds set at P < 0.0001 (unpaired t-test). Outliers are excluded via Grubbs’ test. Positive controls (NGF) and solvent controls (DMSO) ensure inter-assay consistency. Dose-response curves use nonlinear regression to calculate EC₅₀ values .

Q. How are binding affinities for cannabinoid receptors quantified?

Competitive binding assays with CHO-hCB1 membranes and [³H]-CP55940 (0.5 nM) determine Ki values. BSL34 and 29 showed moderate CB1 affinity (Ki = 810 nM and 530 nM, respectively). Assays are performed at 30°C for 90 minutes, with WIN55,212-2 as a reference agonist. Data are analyzed via Scatchard plots .

Q. What computational tools predict this compound’s molecular targets?

Similarity ensemble approach (SEA) maps structural motifs to known targets (e.g., endocannabinoid transporters). Molecular docking (AutoDock Vina) and pharmacophore modeling validate EMT inhibition. False positives are excluded via reverse screening against ChEMBL databases .

Tables of Key Data

| Analog | Alkyl Chain | Neuritogenic Activity | CB1 Ki (nM) | EMT Inhibition |

|---|---|---|---|---|

| This compound (3) | C14 | 70% at 50 µM | ND | 25% at 10 µM |

| BSL34 (32) | C14 | 65% at 10 µM | 810 | 20% |

| 24 | C14 | 80% at 5 µM | ND | 15% |

| 33 | C7 | Inactive | ND | <5% |

ND = Not Determined .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.